

# DDO-2093: A Potent Chemical Probe for the MLL1 Complex

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## Compound of Interest

Compound Name: DDO-2093

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DDO-2093**, a potent and selective chemical probe for the Mixed Lineage Leukemia 1 (MLL1) complex. This document details the biochemical and cellular activity of **DDO-2093**, provides established experimental protocols for its use, and visualizes its mechanism of action and relevant biological pathways.

## Introduction

Mixed Lineage Leukemia 1 (MLL1), a histone H3 lysine 4 (H3K4) methyltransferase, is a critical regulator of gene expression involved in hematopoiesis and embryonic development.[1] Chromosomal translocations involving the MLL1 gene are hallmarks of aggressive acute leukemias, leading to the formation of oncogenic fusion proteins that drive leukemogenesis.[1] The catalytic activity of the MLL1 complex is dependent on its interaction with a core sub-complex of proteins, including WDR5, RBBP5, ASH2L, and DPY30.[2][3] The interaction between MLL1 and WDR5 is essential for the stability and enzymatic function of the complex, making it a prime target for therapeutic intervention.[4]

**DDO-2093** is a small molecule inhibitor designed to specifically disrupt the protein-protein interaction (PPI) between MLL1 and WDR5.[4][5][6] By competitively binding to WDR5, **DDO-2093** effectively inhibits the catalytic activity of the MLL1 complex, leading to the downregulation of MLL1 target genes, such as HOXA9 and MEIS1, which are crucial for leukemic cell survival and proliferation.[5][6] This guide serves as a technical resource for

researchers utilizing **DDO-2093** as a chemical probe to investigate the function of the MLL1 complex in normal physiology and disease.

## Quantitative Data

The following tables summarize the key quantitative data for **DDO-2093**, providing a clear comparison of its biochemical affinity and cellular and in vivo efficacy.

Parameter	Value	Assay	Reference
IC <sub>50</sub>	8.6 nM	Fluorescence Polarization	<a href="#">[5]</a> <a href="#">[6]</a>
Kd	11.6 nM	Isothermal Titration Calorimetry	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>

Table 1: Biochemical Activity of **DDO-2093**. This table presents the in vitro binding affinity of **DDO-2093** for the MLL1-WDR5 interaction.

Cell Line	Assay	Endpoint	Result	Reference
MV4-11	Gene Expression	Inhibition of HOXA9 and Meis1 expression	Effective at 5 $\mu$ M after 7 days	<a href="#">[5]</a> <a href="#">[6]</a>
MV4-11	Histone Methylation	Reduction of H3K4 mono-, di-, and trimethylation	Dose-dependent	<a href="#">[6]</a>

Table 2: Cellular Activity of **DDO-2093**. This table summarizes the demonstrated effects of **DDO-2093** in a relevant leukemia cell line.

Model	Dosing Regimen	Endpoint	Result	Reference
MV4-11 Xenograft	20-80 mg/kg, i.p., every other day for 21 days	Tumor Growth Inhibition	13.7% (20 mg/kg), 37.6% (40 mg/kg), 63.9% (80 mg/kg)	[5][6]

Table 3: In Vivo Efficacy of **DDO-2093**. This table details the anti-tumor activity of **DDO-2093** in a mouse xenograft model of leukemia.

## Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of **DDO-2093** with the MLL1 complex and to assess its cellular effects.

### Fluorescence Polarization (FP) Assay

This assay quantitatively measures the ability of **DDO-2093** to disrupt the MLL1-WDR5 interaction.

Materials:

- Purified human WDR5 protein
- A fluorescently labeled peptide derived from the MLL1 Win-motif (e.g., FITC-labeled MLL1 peptide)
- **DDO-2093**
- Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
- 384-well, low-volume, black, round-bottom plates
- A microplate reader capable of measuring fluorescence polarization

Procedure:

- Prepare a solution of WDR5 protein and the FITC-labeled MLL1 peptide in the assay buffer. The final concentrations should be optimized, but a starting point is 12 nM WDR5 and 4 nM FITC-MLL1 peptide.
- Serially dilute **DDO-2093** in the assay buffer to create a range of concentrations for the competition assay.
- In a 384-well plate, add the WDR5/FITC-MLL1 peptide solution to each well.
- Add the serially diluted **DDO-2093** or vehicle control (e.g., DMSO) to the wells.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the fluorescence polarization on a suitable plate reader.
- Calculate the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of **DDO-2093** to WDR5 within intact cells.

Materials:

- MV4-11 cells
- **DDO-2093**
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Antibodies: anti-WDR5 and a loading control antibody (e.g., anti-GAPDH)
- SDS-PAGE gels and Western blotting reagents
- A thermal cycler or heating block

#### Procedure:

- Culture MV4-11 cells to a sufficient density.
- Treat the cells with **DDO-2093** at the desired concentration (e.g., 1  $\mu$ M) or vehicle control for 1-2 hours at 37°C.
- Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
- Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C.
- Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
- Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Collect the supernatant and determine the protein concentration.
- Analyze the soluble WDR5 levels by Western blotting.
- Quantify the band intensities and plot the percentage of soluble WDR5 against the temperature to generate melt curves. A shift in the melt curve in the presence of **DDO-2093** indicates target engagement.<sup>[7]</sup>

## Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genome-wide changes in MLL1 occupancy at its target genes following treatment with **DDO-2093**.

#### Materials:

- MV4-11 cells
- **DDO-2093**

- Formaldehyde for cross-linking
- Glycine to quench cross-linking
- ChIP lysis buffer, wash buffers, and elution buffer
- Anti-MLL1 antibody suitable for ChIP
- Protein A/G magnetic beads
- Reagents for DNA purification, library preparation, and next-generation sequencing

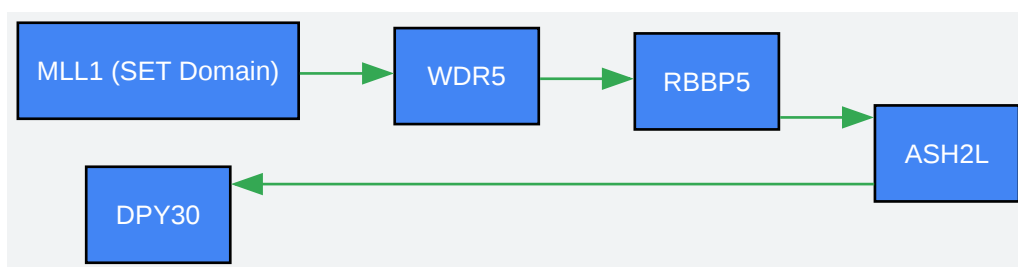
Procedure:

- Treat MV4-11 cells with **DDO-2093** or vehicle control for a specified time (e.g., 48 hours).
- Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the cross-linking reaction by adding glycine.
- Harvest the cells, wash with PBS, and lyse the cells to isolate the nuclei.
- Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
- Perform immunoprecipitation by incubating the sheared chromatin with an anti-MLL1 antibody overnight at 4°C.
- Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Wash the beads to remove non-specific binding.
- Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
- Purify the DNA.
- Prepare the DNA library for sequencing and perform high-throughput sequencing.

- Analyze the sequencing data to identify MLL1 binding sites and assess changes in occupancy upon **DDO-2093** treatment.

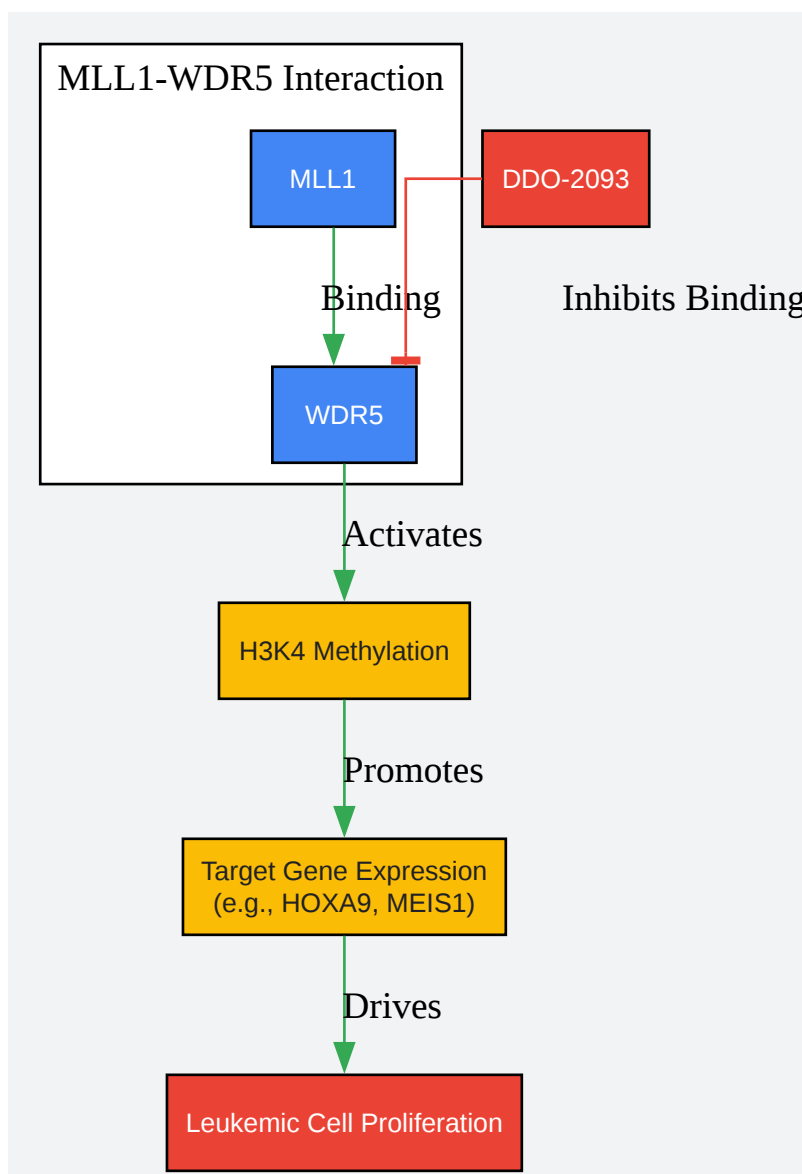
## Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to **DDO-2093** and the MLL1 complex.



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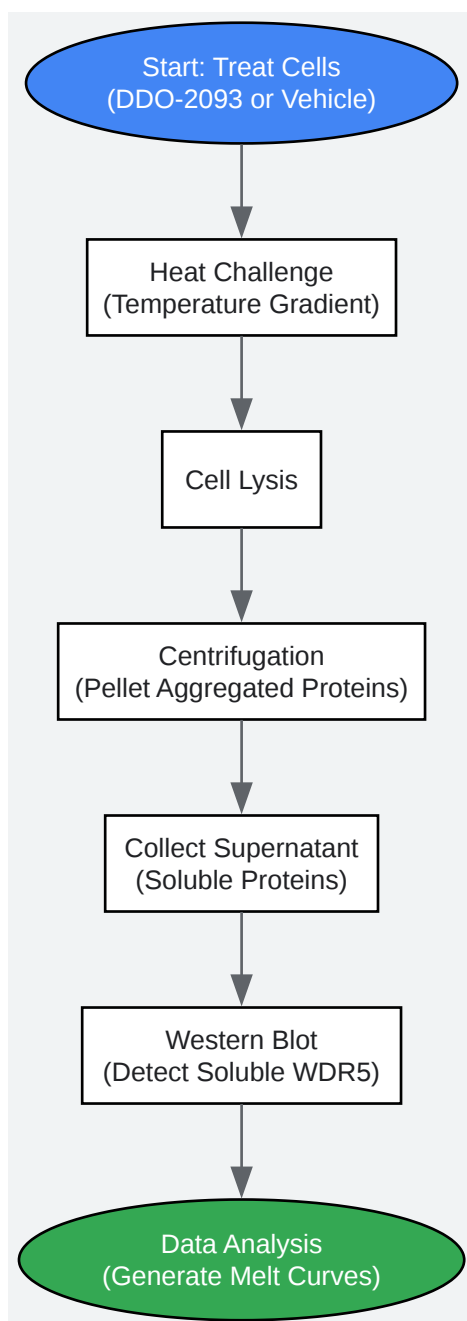
Figure 1: MLL1 Core Complex Assembly. A simplified diagram showing the core components of the MLL1 complex and their interactions.



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Figure 2: Mechanism of Action of **DDO-2093**. This diagram illustrates how **DDO-2093** disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation and downstream oncogenic signaling.





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Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow. A flowchart outlining the key steps in performing a CETSA experiment to determine target engagement.

## Conclusion

**DDO-2093** is a valuable chemical probe for elucidating the biological functions of the MLL1 complex. Its high potency and selectivity for the MLL1-WDR5 interaction allow for the specific

interrogation of MLL1-dependent pathways in both normal and pathological contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize **DDO-2093** in their studies. Further investigation into the broader selectivity profile and potential off-target effects will continue to refine its application as a precise tool in epigenetic research and drug discovery.

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